molecular formula C24H19BrFN3O2S2 B11965952 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11965952
M. Wt: 544.5 g/mol
InChI Key: SPIXNACXZMPTBV-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a hexahydrobenzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydrobenzothienopyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl and fluorophenyl groups can undergo further substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both bromophenyl and fluorophenyl groups, along with the benzothienopyrimidine core, distinguishes it from other similar compounds.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , with CAS number 498545-63-4, is a complex organic molecule characterized by its unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C24H19BrFN3O2S2C_{24}H_{19}BrFN_3O_2S_2, with a molecular weight of approximately 544.46 g/mol. The structure includes several functional groups:

  • Bromophenyl group : Enhances biological activity through electron-withdrawing properties.
  • Sulfanyl group : Contributes to chemical reactivity and potential interactions with biological targets.
  • Acetamide moiety : Plays a role in the compound's solubility and biological interaction.

Biological Activity

Research indicates that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound has antimicrobial properties , effective against various Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of specific enzymes critical for bacterial survival and proliferation.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research . It may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromophenyl substituent is particularly noted for enhancing interaction with cancer cell receptors.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzothienopyrimidines. The findings indicated that modifications to the sulfanyl and acetamide groups significantly influenced antibacterial potency.
  • Anticancer Mechanism Investigation :
    Research detailed in Cancer Research demonstrated that similar compounds could induce apoptosis in cancer cells via mitochondrial pathways. The study highlighted the importance of structural features in modulating biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the benzothieno-pyrimidine core.
  • Introduction of the bromophenyl and fluorophenyl groups.
  • Finalization through acetamide formation.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Properties

Molecular Formula

C24H19BrFN3O2S2

Molecular Weight

544.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C24H19BrFN3O2S2/c25-14-9-11-15(12-10-14)29-23(31)21-16-5-1-4-8-19(16)33-22(21)28-24(29)32-13-20(30)27-18-7-3-2-6-17(18)26/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,27,30)

InChI Key

SPIXNACXZMPTBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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